sodium;4-methylbenzenesulfonate
Overview
Description
Sodium 4-methylbenzenesulfonate, also known as sodium p-toluenesulfonate, is an organic compound with the molecular formula C7H7NaO3S. It is a white crystalline powder that is highly soluble in water. This compound is widely used in various industries, including the dye industry, synthetic detergents, and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 4-methylbenzenesulfonate typically involves the sulfonation of toluene with 96% to 98% sulfuric acid to produce p-toluenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield crude sodium p-toluenesulfonate. The crude product is subsequently decolorized, concentrated, crystallized, and centrifuged to obtain the final product .
Industrial Production Methods: In industrial settings, the process is scaled up to handle larger quantities of reactants and products. The sulfonation and neutralization steps are carried out in large reactors, followed by purification processes such as filtration and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfinate compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkali metals and other nucleophiles under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzenesulfonates.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinates.
Scientific Research Applications
Sodium 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and dyes.
Biology: It serves as a surfactant and is used in biochemical assays and enzyme studies.
Mechanism of Action
The mechanism of action of sodium 4-methylbenzenesulfonate involves its role as a surfactant and reagent in chemical reactions. As a surfactant, it reduces surface tension, aiding in the emulsification and dispersion of compounds. In biochemical assays, it interacts with enzymes and other proteins, facilitating various biochemical reactions .
Comparison with Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium p-toluenesulfonate
Comparison: Sodium 4-methylbenzenesulfonate is unique due to its specific structure, which includes a methyl group on the benzene ring. This structural feature imparts distinct chemical properties, such as increased solubility and reactivity in certain reactions, compared to its analogs .
Properties
IUPAC Name |
sodium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGISUBCHHTDD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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